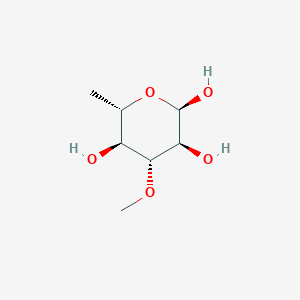

alpha-L-Thevetose

説明

Structure

3D Structure

特性

CAS番号 |

911455-52-2 |

|---|---|

分子式 |

C7H14O5 |

分子量 |

178.18 g/mol |

IUPAC名 |

(2R,3S,4R,5S,6S)-4-methoxy-6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4-,5-,6+,7+/m0/s1 |

InChIキー |

OEKPKBBXXDGXNB-YPPKRKOXSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)OC)O |

正規SMILES |

CC1C(C(C(C(O1)O)O)OC)O |

製品の起源 |

United States |

Occurrence and Natural Sources of α L Thevetose Containing Glycosides

Seeds as Primary Accumulation Sites

Numerous studies have consistently identified the seeds as the primary site for the accumulation of α-L-thevetose-containing cardiac glycosides. encyclopedia.pubijarbs.comresearchgate.netnih.gov

In the Thevetia genus, particularly Thevetia peruviana, the seeds are exceptionally rich in these compounds. acs.orgnih.govcore.ac.uk The kernels of Thevetia are reported to contain a high concentration of cardioactive glycosides, including thevetin (B85951). ijarbs.com Research has shown that the seeds contain a diverse array of these glycosides, with some studies isolating as many as 33 different cardiac glycosides from them. acs.org The concentration of total cardiac glycosides in the seeds has been reported to be as high as 7.98% by weight. core.ac.uk

Similarly, in the Cerbera genus, the seeds are the main storage location for these toxic glycosides. wikipedia.org Cerberin, the principal glycoside in Cerbera odollam and Cerbera manghas, is highly concentrated in the seeds. wikipedia.orgnih.govjapsonline.comdoaj.orgbvsalud.org This high concentration in the seeds contributes to their known toxicity.

The following table highlights the primary accumulation of these glycosides in seeds:

| Plant Genus | Species | Primary Accumulation Tissue | Key Glycosides |

| Thevetia | T. peruviana, T. thevetioides | Seeds | Thevetin A, Thevetin B, Neriifolin (B146818), Peruvoside |

| Cerbera | C. odollam, C. manghas | Seeds | Cerberin |

Distribution of α-L-Thevetose Glycosides within Plant Tissues

Fruits

The fruits of certain plants are significant sources of α-L-Thevetose-containing glycosides. Phytochemical studies of the fruits of Thevetia peruviana (also known as Cascabela thevetia) have led to the isolation of numerous cardiac glycosides. researchgate.netcolab.ws Research on the fruits of this plant has identified compounds such as neriifolin and its derivatives. colab.ws One study on Cascabela thevetia fruits resulted in the isolation of new cardenolides, including a rare C-nor-D-homocardenolide and the first naturally occurring cardenolide with an α-L-3-demethyl-thevetose moiety. researchgate.net

| Plant Species | Fruit Part | Isolated Glycosides Containing α-L-Thevetose Moiety |

| Thevetia peruviana (Cascabela thevetia) | Unripe Fruits | 17α-digitoxigenin β-D-glucosyl-(1 → 4)-α-L-thevetoside, 17β-digitoxigenin β-D-glucosyl-(1 → 4)-α-L-thevetoside. researchgate.net |

| Cascabela thevetia (L.) Lippold | Fruits | Cardenolides with α-L-3-demethyl-thevetose. researchgate.net |

| Thevetia peruviana | Fruits | Neriifolin derivatives. colab.ws |

Leaves

The leaves of several plant species are also known to contain a variety of glycosides featuring α-L-Thevetose. In Thevetia neriifolia, the leaves have been found to contain a complex mixture of these compounds. rroij.comrjpponline.org Studies have identified glycosides such as thevetin B, digitoxigenin-β-gentiobiosyl-(1→4)-α-L-thevetoside, and others. rroij.com Furthermore, research on the fresh, uncrushed leaves of Thevetia neriifolia has led to the isolation of neriifoside, which is 3β-O-(α-L-acofriosy)-14β-hydroxy-5α-carda-20:22-enolide, and other glycosides of digitoxigenin (B1670572), cannogenin, and thevetiogenin. rjpponline.org Peruvoside, another significant cardiac glycoside, has been detected in the leaves of Thevetia peruviana. rroij.cominnovareacademics.in

| Plant Species | Leaf Part | Isolated Glycosides Containing α-L-Thevetose Moiety |

| Thevetia neriifolia | Frozen Leaves | Thevetin B, digitoxigenin-β-gentiobiosyl-(1→4)-α-L-thevetoside, 19-carboxy digitoxigenin-β-gentiobiosyl-(1→4)-α-L-thevetoside, uzarigenin-β-gentiobiosyl-(1→4)-α-L-thevetoside, thevetogenin-β-gentiobiosyl-(1→4)-α-L-thevetoside, thevetogenin-β-gentiobiosyl-(1→4)-2-O-acetyl-α-L-thevetoside, thevetogenin-β-glucoside (1→4)-α-thevetoside. rroij.com |

| Thevetia neriifolia | Fresh, Uncrushed Leaves | Neriifoside, α-L-Rhamnosides of digitoxigenin, cannogenin, and thevetiogenin. rjpponline.org |

| Thevetia peruviana | Leaves | Peruvoside. rroij.cominnovareacademics.in |

| Thevetia neriifolia | Air-dried Leaves | Digitoxigenin α-L-thevetoside. researchgate.net |

Roots

The roots of certain plants have also been identified as a source of glycosides containing α-L-Thevetose. For instance, research on the roots of Cynanchum stauntonii has led to the isolation of new steroidal glycosides, including stauntoside L, which is glaucogenin C 3-O-β-D-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-thevetopyranoside. nih.gov Similarly, studies on the roots of Asclepias tuberosa have revealed the presence of glycosides of ikemagenin and lineolon with sugar sequences composed of D-cymarose, D-oleandrose, D-thevetose, and D-glucose. jst.go.jp

| Plant Species | Root Part | Isolated Glycosides Containing α-L-Thevetose Moiety |

| Cynanchum stauntonii | Roots | Stauntoside L (glaucogenin C 3-O-β-D-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-thevetopyranoside). nih.gov |

| Asclepias tuberosa | Roots | Glycosides of ikemagenin and lineolon containing D-thevetose. jst.go.jp |

Studies on Glycoside Profiles in Different Developmental Stages

The composition of cardiac glycosides, including those with α-L-Thevetose, can vary significantly between the different developmental stages of a plant, particularly in the seeds. A study on Thevetia thevetioides seeds revealed distinct differences in the cardenolide profiles of mature and immature seeds. mdpi.com

Immature seeds of Thevetia thevetioides were found to contain a total of thirteen cardiac glycosides. mdpi.com This included monoglycosides such as neriifolin and peruvosides A, B, and C, as well as diglycosides like thevebiosides A, B, and C. mdpi.com In contrast, ripe seeds contained six related cardenolides, which were primarily triosides, with thevetin B being the most abundant. mdpi.com The presence of monoglycosides in immature seeds suggests they may act as biosynthetic precursors to the more complex triosides found in mature seeds. mdpi.com

The genus Thevetia is characterized by having L-thevetose as the initial sugar in the glycoside chain, often followed by two glucose units. mdpi.comnih.gov Acetylation of the L-thevetose moiety is also a common feature observed in the glycosides of Thevetia species. mdpi.comnih.gov

| Plant Species | Developmental Stage | Key Glycoside Profile Characteristics |

| Thevetia thevetioides | Immature Seeds | Contains 13 cardiac glycosides, including monoglycosides (neriifolin, peruvosides A, B, C) and diglycosides (thevebiosides A, B, C). mdpi.com |

| Thevetia thevetioides | Mature (Ripe) Seeds | Contains 6 cardenolides, predominantly triosides, with thevetin B as the main component. mdpi.com |

Isolation and Purification Methodologies for α L Thevetose Glycoconjugates

Solvent Extraction Techniques for Glycoside Enrichment

The initial step in isolating α-L-thevetose glycoconjugates from plant material, typically the seeds or leaves of Thevetia peruviana, is solvent extraction. The choice of solvent is critical for efficiently extracting the target glycosides while minimizing the co-extraction of undesirable compounds like lipids.

A common approach involves a preliminary defatting step using a non-polar solvent. For instance, seeds are often first extracted with hexane (B92381) or petroleum ether to remove oils, which are abundant in Thevetia seeds. jofamericanscience.orgmdpi.com Following this, a more polar solvent is used to extract the glycosides. Methanol (B129727), ethanol (B145695), and their aqueous solutions are frequently employed for this purpose. jofamericanscience.orgcore.ac.uk Research has shown that a mixture of methanol and ethanol (e.g., an 8:2 ratio) can be particularly effective in extracting cardiac glycosides from Thevetia peruviana seed meal. core.ac.uk The general Stas-Otto method for glycoside isolation also utilizes alcohol for the initial extraction. slideshare.net

More advanced methods like accelerated solvent extraction (ASE) have been developed to improve efficiency. researchgate.net This technique uses elevated temperatures and pressures to enhance the extraction process. For example, after an initial degreasing with hexane, Thevetia seeds can be extracted with 90% ethanol at an elevated temperature (e.g., 80°C) to effectively isolate the cardiac glycosides. mdpi.com The crude extract obtained from these methods is a complex mixture that requires further purification.

Table 1: Solvents Used in the Extraction of α-L-Thevetose Glycoconjugates

| Solvent/Solvent System | Purpose | Plant Part | Reference(s) |

|---|---|---|---|

| Petroleum Ether | Defatting | Seeds | jofamericanscience.org |

| Hexane | Defatting | Seeds | mdpi.com |

| Methanol | Glycoside Extraction | Seeds, Calli | jofamericanscience.org |

| 70% Methanol | Glycoside Extraction | Calli | jofamericanscience.org |

| Ethanol | Glycoside Extraction | Leaves | rroij.com |

| 90% Ethanol | Glycoside Extraction | Seeds | mdpi.com |

| Methanol/Ethanol (8:2) | Glycoside Extraction | Seed Meal | core.ac.uk |

| Chloroform (B151607) | Partitioning/Further Extraction | Methanol/Water Extract | jofamericanscience.org |

Chromatographic Separation Strategies

Chromatography is the cornerstone of isolating and purifying individual glycoconjugates from the crude solvent extract. A combination of different chromatographic techniques is typically required to achieve high purity.

Open column chromatography is a fundamental technique used for the initial fractionation of crude extracts. ms-editions.cl Silica (B1680970) gel is the most commonly used stationary phase for separating cardiac glycosides. jofamericanscience.orgresearchgate.net The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically increasing in polarity. A common mobile phase system is a mixture of chloroform and methanol, where the proportion of methanol is gradually increased to elute compounds of increasing polarity. jofamericanscience.org

Researchers monitor the collected fractions using thin-layer chromatography (TLC), often with a visualizing agent like Kedde's reagent, which produces a characteristic violet color with cardiac glycosides. jofamericanscience.orgresearchgate.net Fractions with similar TLC profiles are then combined for further purification. This step is crucial for separating broad classes of compounds and reducing the complexity of the mixture before proceeding to higher-resolution techniques. ms-editions.clnih.gov

For the final isolation of specific α-L-thevetose glycoconjugates in high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. teledynelabs.com Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to purify significant quantities of a target compound for further analysis, such as structural elucidation. researchgate.netteledynelabs.com

This technique offers superior resolution and efficiency compared to open-column methods. plantaanalytica.com Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water or methanol and water mixtures. jofamericanscience.orgnih.gov For example, pure thevetin (B85951) B has been successfully isolated from a mixture of Thevetia glycosides using preparative HPLC. researchgate.net The high resolving power of HPLC allows for the separation of closely related glycosides that may differ only by a single sugar moiety or the presence of an acetyl group. plantaanalytica.com

Solid Phase Extraction (SPE) is an effective and rapid method for sample cleanup and concentration prior to analysis or further chromatographic separation. researchgate.netnih.gov It functions like a short, simplified column chromatography step. For the analysis of thevetia cardiac glycosides, SPE cartridges with a C18 stationary phase are often used. nih.gov

In a typical SPE procedure, the cartridge is first conditioned with a solvent like methanol. The sample, dissolved in an appropriate solvent, is then loaded onto the cartridge. The adsorbent retains the target glycosides while interfering substances are washed away. Finally, the purified and concentrated glycosides are eluted from the cartridge with a small volume of a stronger solvent, such as methanol. nih.gov This method has been shown to provide high recovery rates (over 94%) for compounds like thevetin B and is a valuable step in preparing samples for sensitive analytical techniques like LC-MS/MS. nih.gov

In Vitro Cultivation Approaches for Glycoside Production

In vitro cultivation of plant cells presents a promising biotechnological alternative to the extraction from whole plants for producing secondary metabolites, including α-L-thevetose glycoconjugates. scielo.brscielo.br Callus and cell suspension cultures of Thevetia peruviana have been successfully established and shown to produce cardiac glycosides. cabidigitallibrary.orgudca.edu.co

These cultures are typically initiated from explants like young leaves or immature seeds on a nutrient medium such as Murashige and Skoog (MS) or Schenk and Hildebrandt (SH) medium, supplemented with plant growth regulators like 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin. cabidigitallibrary.orgresearchgate.net Studies have demonstrated that the phytochemical profile of these in vitro cultures is very similar to that of the parent plant, confirming the presence of cardiac glycosides, phenols, and flavonoids. scielo.brscielo.br

The production of these glycosides can be influenced by culture conditions. For example, the highest production of extracellular cardiac glycosides in T. peruviana cell suspensions was observed between 6 and 12 days of culture. scielo.brresearchgate.net While the yields may vary, in vitro systems offer a controlled and sustainable platform for the production of these valuable pharmaceutical compounds, independent of geographical and seasonal constraints. scielo.brresearchgate.net

Table 2: Research Findings on In Vitro Production of Thevetia Glycosides

| Culture Type | Key Findings | Compounds Detected | Reference(s) |

|---|---|---|---|

| Callus Cultures | Initiation from young leaves on MS medium with 2,4-D led to laticifer differentiation and thevetin production. | Thevetin | cabidigitallibrary.org |

| Callus & Cell Suspensions | Cultures have a phytochemical profile similar to the in vivo plant. | Cardiac glycosides, Phenols, Flavonoids | scielo.brscielo.br |

| Cell Suspensions | Intracellular cardiac glycoside production reached 2.58 mg/g DW at day 19. Highest extracellular production (6.19 mg/L) occurred between days 2 and 7. | Cardiac Glycosides (general) | udca.edu.co |

| Callus from Immature Seeds | Cultures of T. neriifolia and T. thevetioides were shown to produce and accumulate cardenolides. | Thevetin B, Digitoxigenin (B1670572) | jofamericanscience.orgresearchgate.net |

Structural Elucidation and Analytical Characterization of α L Thevetose and Its Glycosides

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For complex structures like thevetosides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of the molecular structure.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides analogous information for the carbon skeleton.

In the context of α-L-thevetose-containing glycosides, such as thevetin (B85951) A and thevetin B, the NMR spectra display characteristic signals for the sugar moiety and the aglycone. For the α-L-thevetose unit, key signals include the anomeric proton (H-1'), which typically appears as a doublet at a distinct chemical shift, and the methoxy (B1213986) group protons (-OCH₃) at C-3', which resonate as a sharp singlet. The remaining sugar protons form a complex pattern of multiplets. Similarly, the ¹³C NMR spectrum shows a characteristic signal for the anomeric carbon (C-1') and the methoxy carbon.

While specific and complete NMR data for isolated α-L-thevetose is not extensively published, analysis of its glycosides allows for the characterization of its spectral features within a larger molecule. For instance, in various cardiac glycosides, the signals corresponding to the thevetose unit can be identified and assigned through comparison with related compounds and by using 2D NMR techniques.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the α-L-Thevetose Moiety in a Glycoside Context (Note: These are representative values and can vary depending on the specific glycoside and solvent used.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | ~4.5-5.0 (d) | ~95-105 |

| 2' | ~3.5-4.0 (m) | ~70-80 |

| 3' | ~3.2-3.8 (m) | ~75-85 |

| 4' | ~3.0-3.6 (m) | ~70-80 |

| 5' | ~3.4-4.2 (m) | ~65-75 |

| 6' (CH₃) | ~1.1-1.3 (d) | ~15-20 |

| 3'-OCH₃ | ~3.4-3.6 (s) | ~55-60 |

Data is synthesized from general knowledge of sugar NMR and is not from a specific cited source due to the lack of available detailed public data.

Two-dimensional NMR experiments are crucial for piecing together the structural puzzle of complex glycosides. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this regard.

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in determining the glycosidic linkage, which is the connection between the sugar (α-L-thevetose) and the aglycone, as well as the linkages between different sugar units in a polysaccharide chain. A key correlation in a thevetoside (B1167079) would be a cross-peak between the anomeric proton of thevetose (H-1') and the carbon of the aglycone to which it is attached (e.g., C-3 of a steroid). This unequivocally establishes the site of glycosylation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like cardiac glycosides. It provides a very precise measurement of the molecular weight, which can be used to determine the exact elemental composition and thus the molecular formula of the compound. For example, thevetosides like thevetin A and thevetin B have been identified in plant extracts using this method. researchgate.net The observed mass of the molecular ion (e.g., [M+Na]⁺) is compared with the calculated mass for a proposed formula, with a very low mass error providing strong evidence for that formula.

Tandem mass spectrometry (MS/MS), often performed on a Quadrupole Time of Flight (Q-TOF) instrument, involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This fragmentation provides a wealth of structural information.

In the analysis of thevetosides, the fragmentation pattern reveals the sequence of sugars and the structure of the aglycone. A typical fragmentation pathway involves the sequential loss of the sugar units from the glycoside. For instance, in the MS/MS spectrum of thevetin A, which is a triglycoside, one would expect to see fragment ions corresponding to the loss of the terminal glucose, then the second glucose, and finally the thevetose unit, leaving the aglycone. This stepwise fragmentation allows for the confirmation of the sugar sequence.

Table 2: Q-TOF MS/MS Fragmentation Data for Sodium Adducts of Thevetin A and Thevetin B

| Compound | Parent Ion [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) | Inferred Loss |

| Thevetin A | 895.35 | 733.26 | Loss of a glucose unit |

| 507.09 | Trisaccharide fragment | ||

| 411.17 | Aglycone (Cannogenin) + Na⁺ | ||

| Thevetin B | 881.35 | 719.26 | Loss of a glucose unit |

| 557.17 | Loss of two glucose units | ||

| 507.09 | Trisaccharide fragment |

This data is based on findings from the analysis of cardenolides in Thevetia thevetioides seeds.

By combining the data from these advanced spectroscopic techniques, chemists can confidently elucidate the complete and unambiguous structure of α-L-thevetose-containing glycosides, paving the way for a deeper understanding of their chemical and biological significance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable analytical tool for the comprehensive analysis of complex mixtures, such as plant extracts containing α-L-thevetose glycosides. nih.govresearchgate.netnih.gov This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by tandem mass spectrometry, making it ideal for both identifying and quantifying these compounds. chromatographyonline.com

In the analysis of cardiac glycosides from species like Thevetia, LC-MS/MS allows for the detailed characterization of individual glycosides directly within the extract. nih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, provide accurate mass measurements of precursor ions, which aids in determining the elemental composition of the glycoside. nih.govmdpi.com Subsequent fragmentation in the tandem MS stage (MS/MS) yields characteristic product ions. The fragmentation patterns are crucial for structural elucidation; for instance, the sequential loss of sugar moieties from the parent glycoside can be observed, allowing for the determination of the sugar sequence. The presence of a fragment ion corresponding to the loss of a thevetose unit (mass difference) would indicate its position in the glycan chain. researchgate.net

Researchers have successfully employed LC-MS/MS to create detailed profiles of cardenolides in Thevetia thevetioides seeds, identifying numerous glycosides where L-thevetose or its acetylated form is the initial sugar linked to the aglycone. mdpi.comnih.gov Quantitative analysis is also achievable with LC-MS/MS, often requiring the use of reference standards. By creating calibration curves, the concentration of specific thevetose-containing glycosides in a sample can be accurately determined. nih.govnih.gov

Table 1: Representative Ion Fragments in LC-MS/MS Analysis of Thevetose Glycosides

This is an interactive table. Click on the headers to sort the data.

| Precursor Ion (m/z) | Aglycone | Glycosidic Moiety | Key Fragment Ions (m/z) | Interpretation | Source |

|---|---|---|---|---|---|

| 535.3 | Digitoxigenin (B1670572) | L-Thevetose | 373.2 | Loss of L-Thevetose | researchgate.net |

| 549.3 | Cannogenin | L-Thevetose | 387.2 | Loss of L-Thevetose | nih.gov |

| 577.3 | Digitoxigenin | Acetyl-L-Thevetose | 373.2 | Loss of Acetyl-L-Thevetose | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. pressbooks.publibretexts.org When an organic molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of this absorption against the frequency (expressed as wavenumber, cm⁻¹), revealing a unique pattern of peaks that corresponds to the molecule's functional groups. vscht.cz

For α-L-thevetose, a 6-deoxy-3-O-methyl-L-mannopyranose, the IR spectrum would exhibit several characteristic absorption bands. While a specific spectrum for isolated α-L-thevetose is not commonly published, its structure allows for the prediction of key peaks based on well-established correlation tables. vscht.czlibretexts.org

Key expected IR absorptions for α-L-thevetose include:

O-H Stretching: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups present on the sugar ring. libretexts.orgyoutube.com

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of C-H bonds in the methyl and methylene (B1212753) groups of the pyranose ring. libretexts.orgvscht.cz

C-O Stretching: The C-O stretching vibrations from the alcohol and ether functional groups will produce strong, distinct peaks in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.org This region is often complex but provides a unique "fingerprint" for the molecule. libretexts.org

In the context of thevetose-containing glycosides, such as peruvoside, additional peaks from the aglycone will be present. For instance, the characteristic sharp and intense peak for a carbonyl (C=O) group in the lactone ring of a cardenolide typically appears around 1780-1740 cm⁻¹, and C=C stretching from the same ring appears near 1620 cm⁻¹. libretexts.orgijpsi.org

Table 2: Predicted Characteristic IR Absorption Frequencies for α-L-Thevetose

This is an interactive table. Click on the headers to sort the data.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3500 - 3200 | Strong, Broad | libretexts.orglibretexts.org |

| Alkane C-H (-CH₃, -CH₂) | Stretching | 3000 - 2850 | Strong to Medium | vscht.cz |

Chromatographic Analytical Methods

High-Performance Thin-Layer Chromatography (HPTLC) for Glycoside Pattern Observation

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. It is a valuable technique for the rapid screening and comparison of phytochemical profiles, such as the glycoside patterns in various plant samples. nih.govnih.gov

In the analysis of extracts containing α-L-thevetose glycosides, HPTLC is used to separate the different glycosides based on their polarity. ijpsi.org The migration of these compounds on the HPTLC plate is inversely related to the number of sugar units they contain; triglycosides are highly polar and have low Rf values (remaining near the application point), diglycosides have intermediate Rf values, and monoglycosides, being less polar, migrate further up the plate with higher Rf values. nih.gov This allows for a clear visual observation of the glycoside "fingerprint" of an extract.

For example, studies on Thevetia thevetioides seeds have used HPTLC to demonstrate significant differences in the cardenolide profiles of mature and immature seeds. nih.govnih.gov Immature seeds show a complex pattern with a mix of mono-, di-, and triglycosides, whereas mature seeds predominantly contain the less mobile triglycosides like thevetin B. nih.govresearchgate.net The separated bands can be visualized by spraying with a reagent, such as concentrated sulfuric acid, which produces characteristic colored spots for cardiac glycosides. ijpsi.org For further identification, the separated bands can be scraped from the plate, eluted, and analyzed by mass spectrometry. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Released Monosaccharide Identification Following Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Monosaccharides like α-L-thevetose are non-volatile due to their polar hydroxyl groups and cannot be analyzed directly by GC. restek.com Therefore, a crucial two-step process is required: hydrolysis to release the individual monosaccharides from the glycoside, followed by chemical derivatization to make them volatile. nih.gov

The first step, acid hydrolysis, breaks the glycosidic bonds, liberating α-L-thevetose and any other constituent sugars. mdpi.com The resulting mixture of monosaccharides is then derivatized. Common derivatization methods for carbohydrates include:

Silylation: This is one of the most popular methods, where active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sci-hub.se This process significantly increases the volatility of the sugar. A preceding oximation step is often used to prevent the formation of multiple anomeric peaks, simplifying the resulting chromatogram. restek.com

Acetylation: The hydroxyl groups can be converted to acetate (B1210297) esters, for example, by creating alditol acetates. This method has the advantage of producing a single peak for each sugar, simplifying identification. restek.com

Once derivatized, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on the GC column, and then detected by the mass spectrometer. The MS detector provides a mass spectrum for each eluting peak, which serves as a chemical fingerprint. By comparing the retention time and the mass spectrum of a peak to those of an authentic derivatized α-L-thevetose standard, the presence and identity of the sugar in the original glycoside can be unequivocally confirmed. researchgate.net

Chemical Hydrolysis and Derivatization Approaches

The analysis of the carbohydrate components of glycosides necessitates breaking them down into their constituent monosaccharides and then modifying them for analysis, typically by GC-MS. nih.govnih.gov

Chemical Hydrolysis: The cleavage of the glycosidic bond is most commonly achieved through acid hydrolysis. nih.govresearchgate.net This process involves heating the glycoside in the presence of an acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). mdpi.commdpi.com The conditions of hydrolysis (acid concentration, temperature, and time) must be carefully optimized. Conditions that are too mild may result in incomplete hydrolysis, while conditions that are too harsh can cause degradation of the released monosaccharides, leading to inaccurate qualitative or quantitative results. nih.govnih.gov For instance, fructose (B13574) is known to be particularly labile under strong acidic conditions. mdpi.comnih.gov Two-step hydrolysis, involving a milder initial step followed by a stronger one, is sometimes employed to effectively release all monosaccharides, especially uronic acids, from complex polysaccharides. mdpi.com

Derivatization Approaches: Following hydrolysis and purification, the monosaccharide mixture must be derivatized to increase volatility for GC analysis. nih.gov The goal is to replace the polar -OH groups with nonpolar functional groups. The choice of derivatization reagent is critical and can influence the chromatographic separation and mass spectral fragmentation.

Table 3: Common Derivatization Methods for GC-MS Analysis of Monosaccharides

This is an interactive table. Click on the headers to sort the data.

| Derivatization Method | Reagents | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|

| Silylation (often with Oximation) | Hydroxylamine, BSTFA, TMCS | Good volatility and stability, widely used | Moisture sensitive, can produce multiple peaks without oximation | restek.comsci-hub.se |

| Acetylation (e.g., Alditol Acetates) | Sodium borohydride, Acetic anhydride (B1165640) | Produces a single peak per sugar, stable derivatives | Reduction step can cause loss of stereochemical information (e.g., ketoses become indistinguishable from some aldoses) | restek.com |

These derivatization techniques are essential for converting non-volatile sugars like α-L-thevetose into compounds suitable for GC-MS analysis, which remains a gold-standard method for the definitive identification of monosaccharide components in natural glycosides. nih.govmdpi-res.comresearchgate.net

Acid Hydrolysis for Glycoside Cleavage and Monosaccharide Isolation

Acid hydrolysis is a standard and essential procedure for the structural elucidation of glycosides. mdpi.com This method involves the cleavage of the glycosidic bond—the acetal (B89532) linkage between the monosaccharide and the aglycone or another sugar unit—to release the constituent monosaccharide, α-L-thevetose. libretexts.org The process is critical for isolating the sugar moiety in a pure form, allowing for its individual characterization and identification. mdpi.com

The reaction is typically performed by heating the glycoside in an aqueous solution of a mineral or organic acid. mdpi.com Common acids used for this purpose include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and trifluoroacetic acid (TFA). mdpi.comnih.gov The choice of acid, its concentration, the reaction temperature, and the duration of the hydrolysis are critical parameters that must be carefully controlled. researchgate.net Conditions that are too harsh can lead to the degradation of the released monosaccharide, while conditions that are too mild may result in incomplete cleavage of the glycosidic linkage. researchgate.netnih.gov For instance, studies on various plant glycosides have employed acids like 5% H₂SO₄ at 90°C for several hours to achieve effective hydrolysis. mdpi.com

Once the hydrolysis is complete, the reaction mixture is neutralized. The released α-L-thevetose can then be separated from the aglycone and the reaction medium using chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography. The isolated sugar is then identified by comparing its properties with an authentic sample or through detailed spectroscopic analysis.

Table 1: Representative Conditions for Acid Hydrolysis of Glycosides

| Glycoside Type | Acid Reagent | Concentration | Temperature | Duration | Purpose |

| Phenylethanoid Glycosides | Sulfuric Acid (H₂SO₄) | 5% | 90°C | 12 hours | Isolation of aglycone and sugar moieties mdpi.com |

| Polysaccharides | Trifluoroacetic Acid (TFA) | 2 M | 120°C | 1-2 hours | Depolymerization to monosaccharides mdpi.com |

| β-glucans | Hydrochloric Acid (HCl) | 0.1 M | 80°C | 30-90 mins | Partial hydrolysis for molecular weight reduction nih.gov |

| General Glycosides | Sulfuric Acid (H₂SO₄) | 1 M | 80°C | 2 hours | Optimized monosaccharide recovery researchgate.net |

This table presents a summary of typical conditions used for the acid-catalyzed cleavage of glycosidic bonds in various carbohydrates, which are applicable for the isolation of monosaccharides like α-L-thevetose from their parent glycosides.

Acetylation for Structural Confirmation and Modification Analysis

Acetylation is a key chemical modification technique used to confirm the structure of monosaccharides like α-L-thevetose. nih.gov This reaction involves the esterification of the free hydroxyl (-OH) groups on the sugar ring to form acetate esters. youtube.com The process is typically carried out using acetic anhydride in the presence of a base catalyst such as pyridine (B92270) or sodium acetate.

The primary purposes of acetylation in the structural analysis of α-L-thevetose are:

Confirmation of Hydroxyl Groups: The number of acetyl groups incorporated into the molecule confirms the number of free hydroxyl groups present. For α-L-thevetose, which has hydroxyl groups at positions C-2, C-4, and C-5 in its pyranose form, peracetylation would result in the formation of a triacetate derivative.

Enhanced Volatility for Analysis: The resulting acetylated derivative is less polar and more volatile than the original sugar. This property is particularly advantageous for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of the sugar derivative.

Structural Elucidation via NMR: Acetylation causes a characteristic downfield shift of attached proton and carbon signals in Nuclear Magnetic Resonance (NMR) spectra. This shifting pattern can help in assigning the specific positions of the hydroxyl groups on the sugar ring.

Selective acetylation, where not all hydroxyl groups are modified, can also be a powerful tool. nih.gov By controlling reaction conditions, it is possible to acetylate specific hydroxyl groups, such as the primary hydroxyl group, which can provide further structural insights. nih.gov

Table 2: General Reaction Scheme for Acetylation of α-L-Thevetose

| Reactant | Reagents | Product | Purpose |

| α-L-Thevetose | Acetic Anhydride ((CH₃CO)₂O), Pyridine | α-L-Thevetose Triacetate | Structural confirmation, preparation for GC-MS analysis youtube.com |

This table outlines the typical reagents and product for the peracetylation of α-L-thevetose, a crucial step for its derivatization and subsequent analysis.

Biosynthetic Pathways and Precursor Studies of α L Thevetose Glycosides

Elucidation of Cardenolide Biosynthetic Pathways Involving α-L-Thevetose

The elucidation of the biosynthetic route to cardenolides containing α-L-thevetose has been largely dependent on isotopic labeling studies. The general strategy involves administering a radiolabeled precursor, such as [¹⁴C]-pregnenolone or [¹⁴C]-progesterone, to the plant system. After a period of metabolic activity, the plant tissues are harvested, and the cardenolides are extracted and purified. The location and distribution of the ¹⁴C label within the isolated glycosides are then analyzed to map the metabolic transformations.

These studies have established a clear sequence of events:

Aglycone Formation: The steroidal nucleus, or aglycone (e.g., digitoxigenin), is synthesized first from primary metabolites, with pregnenolone (B344588) serving as a key C21 intermediate.

Glycosylation: Following the formation of the aglycone, sequential glycosylation occurs at the C-3 hydroxyl group.

Thevetose Incorporation: In many relevant cardenolides, α-L-thevetose, a 6-deoxy-L-monosaccharide, is the first sugar moiety to be attached directly to the aglycone. This initial glycosylation is a pivotal step, catalyzed by a specific UDP-dependent glycosyltransferase (UGT) that recognizes both the sugar donor and the steroidal acceptor.

The biosynthesis of L-thevetose itself proceeds from common carbohydrate precursors like glucose, undergoing a series of enzymatic modifications including epimerization, dehydration, and reduction to yield the final 6-deoxysugar. This pathway runs parallel to the steroid biosynthesis pathway, with the products converging at the glycosylation stage.

Role of α-L-Thevetose and Acetyl-α-L-Thevetose as Initial Sugars in Glycoside Assembly

Research has unequivocally identified α-L-thevetose as the foundational sugar in the assembly of a major class of cardiac glycosides. The attachment of this first sugar residue to the aglycone is the commitment step in the glycosylation cascade. This initial monoglycoside then serves as the substrate for subsequent glycosyltransferases, which add further sugar units (e.g., D-glucose) to build a di- or trisaccharide chain.

In some plant species, an acetylated form, 4-O-acetyl-α-L-thevetose, may also function as an activated sugar donor or be an intermediate in the pathway. The presence of the acetyl group can influence the substrate specificity of the enzymes involved or the stability of the intermediate. However, the primary role is fulfilled by α-L-thevetose, which forms a glycosidic bond with the 3β-hydroxyl group of the cardenolide aglycone. This initial step is critical, as the presence of thevetose is often a prerequisite for the addition of subsequent sugars, highlighting the highly ordered and specific nature of the biosynthetic machinery.

Identification of Intermediate Glycosides as Biosynthetic Precursors

The existence of a sequential biosynthetic pathway is strongly supported by the isolation and identification of intermediate glycosides from plant extracts. By analyzing the full spectrum of cardenolides present in a plant at a single time, researchers can identify molecules that represent different stages of the same pathway. These compounds act as snapshots of the assembly line.

For instance, in Thevetia peruviana, a clear precursor-product relationship has been established. The monoglycoside neriifolin (B146818) (digitoxigenin-thevetose) is synthesized first. Neriifolin then acts as the substrate for a glucosyltransferase, which adds a glucose molecule to the C-4 hydroxyl of the thevetose moiety, yielding the diglycoside thevetin (B85951) B. Subsequently, another glucosyltransferase can add a second glucose to the first glucose unit, producing the final triglycoside, thevetin A. Feeding experiments where labeled neriifolin is converted into labeled thevetin A and B have confirmed this sequence.

The table below details this established biosynthetic sequence.

| Precursor Glycoside | Aglycone | Sugar Moiety | Product Glycoside | Added Sugar |

|---|---|---|---|---|

| Neriifolin | Digitoxigenin (B1670572) | α-L-Thevetose | Thevetin B | D-Glucose |

| Thevetin B | Digitoxigenin | α-L-Thevetose-β-D-Glucose | Thevetin A | D-Glucose |

Relationship between Aglycone Structures (e.g., Digitoxigenin, Cannogenin, Yccotligenin) and Thevetose Attachment

The glycosyltransferases responsible for attaching α-L-thevetose to the cardenolide core exhibit substrate specificity, meaning they preferentially act on aglycones with particular structural features. While thevetose is found attached to a variety of aglycones, subtle differences in the aglycone structure can influence the efficiency of the glycosylation reaction.

Digitoxigenin: This is one of the most common aglycones found linked to thevetose. Its structure, featuring hydroxyl groups at C-3 and C-14, is an ideal substrate for the initial thevetosyl-transferase in plants like Thevetia.

Cannogenin: This aglycone differs from digitoxigenin by the presence of an aldehyde group at the C-10 position instead of a methyl group. It is the aglycone in the potent glycoside cerberin, where it is also linked to α-L-thevetose, indicating that the enzyme can accommodate this modification.

Uzarigenin (B199929): An isomer of digitoxigenin with a different stereochemistry at the A/B ring junction, uzarigenin is also found glycosylated with thevetose, demonstrating that the enzyme's specificity is not absolutely rigid regarding the steroid backbone conformation.

Yccotligenin: This less common aglycone, featuring additional hydroxylation, has also been identified in glycosides containing thevetose, further illustrating the range of steroidal structures that can serve as acceptors for the thevetose moiety.

The table below summarizes the relationship between select aglycones and their corresponding glycosides containing α-L-thevetose.

| Aglycone Name | Key Structural Feature | Example Glycoside containing α-L-Thevetose |

|---|---|---|

| Digitoxigenin | Standard C23 cardenolide with a C-10 methyl group. | Neriifolin, Thevetin A, Thevetin B |

| Cannogenin | Features a C-10 aldehyde group instead of a methyl group. | Cerberin |

| Uzarigenin | A/B ring junction is trans (5α-H configuration). | Uzarigenin-3-O-thevetoside |

| Yccotligenin | Contains an additional hydroxyl group at C-1. | Yccotl-thevetoside |

Integration of Phytosterol Metabolism in Cardenolide Biosynthesis

The entire biosynthetic pathway of cardenolide glycosides is fundamentally rooted in the plant's primary steroid metabolism. The aglycone portion, which is the scaffold for α-L-thevetose attachment, is not synthesized de novo but is derived from common phytosterols.

The pathway begins with the mevalonate (B85504) pathway, which produces isoprenoid units. These units are assembled to form squalene, which is then cyclized to form sterols like cholesterol or sitosterol. Cholesterol, or a related phytosterol, is then catabolized, with its side chain being cleaved to produce a C21 steroid, pregnenolone.

Pregnenolone is a critical branch-point intermediate. It undergoes a series of oxidative modifications—hydroxylations, oxidations, and isomerizations—to be converted into the C23 cardenolide aglycone. The characteristic butenolide ring at the C-17 position is formed by the condensation of a C2 unit (derived from acetate) with the C21 intermediate. Only after this complex sequence of steroid modification is complete does the aglycone become a substrate for the glycosyltransferases that attach α-L-thevetose. Therefore, the production of thevetose-containing glycosides is inextricably linked to, and dependent upon, the upstream flux through the phytosterol pathway.

Enzymatic and Biotechnological Manipulation of α L Thevetose Glycosides

Characterization of Glycosyltransferases Involved in α-L-Thevetose Conjugation

Glycosyltransferases (GTs) are key enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. beilstein-journals.org The characterization of GTs involved in the biosynthesis of cardiac glycosides, including those with α-L-thevetose, is crucial for understanding and harnessing their synthetic potential. rsc.org

The substrate specificity (the range of acceptor molecules an enzyme can act upon) and regiospecificity (the precise position on the acceptor where the sugar is attached) are defining features of glycosyltransferases. rsc.org Plant-derived Uridine Diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are particularly diverse and offer a rich resource for biocatalysis. rsc.orgnih.gov

Recent studies have identified a group of three UGT74AN enzymes from Asclepias curassavica that demonstrate strict regiospecificity for the C3 position of cardiotonic steroid aglycones. rsc.org This discovery opens the door to enzymatically altering the sugar decorations of these medically important compounds. rsc.org One of these enzymes, UGT74AN1, has been shown to be particularly promiscuous, capable of glucosylating over 20 different steroid substrates, making it the most versatile C3-regiospecific steroid UGT discovered to date. rsc.org Such enzymes provide powerful tools for generating libraries of novel glycosides by modifying the aglycone or the sugar donor. beilstein-journals.orgrsc.org

Table 1: Characterized UGT74AN Enzymes and their Properties

| Enzyme | Source Organism | Substrate Class | Regiospecificity | Key Findings |

| UGT74AN1 | Asclepias curassavica | Cardiotonic Steroids | C3-OH | Highly promiscuous; accepts over 20 steroid aglycones, enabling broad potential for glycodiversification. rsc.org |

| UGT74AN3 | Asclepias curassavica | Cardiotonic Steroids | C3-OH | Used in a one-pot reaction with cyclodextrin (B1172386) glycosyltransferase to generate a series of mono- to penta-O-glucosides on various bufadienolide and cardenolide aglycones. rsc.org |

| UGT74AC1 | Stevia rebaudiana | Terpenoids | C3-OH | An engineered mutant (UGT74AC1T79Y/L48M/R28H/L109I/S15A/M76L/H47R) was shown to efficiently transfer N-acetylglucosamine (GlcNAc) to various terpenoids. nih.gov |

Beyond discovering natural enzymes, protein engineering offers a powerful strategy to expand the capabilities of glycosyltransferases. beilstein-journals.orgnih.gov By modifying the amino acid sequence of a GT, researchers can alter its substrate specificity, improve its catalytic efficiency, and even change its regiospecificity. rsc.orgnih.gov

Rational design, guided by the crystal structure of the enzyme, and directed evolution are the primary methods used for GT engineering. nih.gov For instance, engineering efforts have successfully expanded the substrate scope of C-glycosyltransferases, enabling them to use a wider range of sugar donors and acceptors. rsc.org One engineered UGT was able to perform mono-C-glycosylation using 11 different sugar donors and could also di-C-glycosylate existing monoglycosides. rsc.org These advances demonstrate that GTs are highly malleable and can be tailored to produce previously inaccessible glycoside analogues, including novel α-L-thevetose derivatives, for drug discovery and other applications. rsc.orgnih.gov

Enzymatic Hydrolysis of Glycosidic Bonds in α-L-Thevetose-Containing Compounds

Enzymatic hydrolysis, facilitated by glycoside hydrolases (GHs), is the process of breaking glycosidic bonds. This process is fundamental in the catabolism of complex glycosides and can be harnessed for structural analysis and modification. ijraset.com

In many complex cardiac glycosides, sugar units are linked together in an oligosaccharide chain. A common linkage is the β(1→4) glycosidic bond, which often connects glucose molecules. For example, the cardiac glycoside thevetin (B85951) is composed of an aglycone (digitoxigenin), L-thevetose, and two glucose units. researchgate.netsips.org.in Enzymes present in the seeds of Thevetia species are capable of hydrolytically cleaving these glucose residues. researchgate.net The enzymatic removal of two glucose molecules from thevetin yields the monoside neriifolin (B146818). researchgate.net This specificity allows for the controlled degradation of complex glycosides into simpler, yet still active, forms.

Glycoside hydrolases that target specific linkages, such as the β(1→4) bond, are essential tools. nih.gov For example, endo-β-1,4-xylanases are known to specifically cleave β-1,4-xylopyranosidic linkages. nih.gov This principle of high specificity for a particular bond type is a hallmark of enzymatic hydrolysis and allows for precise structural modifications that would be challenging to achieve through chemical methods. ijraset.com

Table 2: Principle of Specific Enzymatic Hydrolysis

| Substrate | Enzyme Class | Target Linkage | Products | Significance |

| Thevetin | Glycoside Hydrolase | β(1→4) linkage between glucose units | Neriifolin, Glucose | Demonstrates natural enzymatic processing to convert a complex glycoside to a simpler monoside. researchgate.net |

| Xylotrioside | Endo-β-1,4-xylanase | β-1,4-xylopyranosidic linkage | Xylobiose, Methyl β-D-xyloside | Illustrates the high regiospecificity of glycoside hydrolases for a particular glycosidic bond. nih.gov |

Development of Biocatalytic Processes for Glycoside Synthesis and Modification

Biocatalysis involves using natural catalysts, such as isolated enzymes or whole microbial cells, to perform chemical transformations. beilstein-journals.orgnju.edu.cn The development of biocatalytic processes for synthesizing and modifying glycosides is driven by the need for more sustainable, efficient, and selective methods compared to traditional organic chemistry. europa.eumdpi.com Enzymatic glycosylation offers significant advantages in regio-, chemo-, and stereospecificity. rsc.org

These processes are being designed to overcome the limitations of chemical synthesis, which often requires multiple protection and deprotection steps, leading to lower yields and the use of harsh reagents. rsc.org Biocatalytic methods can simplify production to one or a few steps under mild conditions. beilstein-journals.org Recent efforts have focused on developing robust systems, such as coupling UGTs with enzymes that regenerate the required UDP-glucose donor, to make the process economically viable for industrial applications. rsc.org The successful gram-scale synthesis of the C-glycoside nothofagin (B1679979) using both batch and flow synthesis processes demonstrates the potential of these biocatalytic strategies. rsc.org Such integrated processes, combining biocatalysis with chemical synthesis where necessary, are paving the way for the large-scale production of diverse and complex molecules, including novel α-L-thevetose glycosides. nju.edu.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。